molecular formula C24H21NO6 B2491989 (Z)-2-(2,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951938-90-2

(Z)-2-(2,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2491989
CAS RN: 951938-90-2
M. Wt: 419.433
InChI Key: MVCVBYLWINNBGL-YVNNLAQVSA-N
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Description

This compound is part of a broader family of molecules characterized by the benzofuro[1,3]oxazin core, a structure that combines benzofuran and oxazine rings. Such compounds are of interest due to their potential biological activities and chemical functionalities.

Synthesis Analysis

The synthesis of related benzofuro[1,3]oxazin derivatives typically involves palladium-catalyzed oxidative aminocarbonylation-cyclization reactions starting from readily available precursors like 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. These reactions show a significant degree of stereoselectivity, with Z isomers being formed preferentially or exclusively. The configuration around the double bond of the major stereoisomers is established by X-ray diffraction analysis (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of benzofuro[1,3]oxazin derivatives can be complex and varied. X-ray crystallography has been used to confirm the structures of similar compounds, providing detailed insight into their geometric configurations, including the orientation of substituents and the stereochemistry of the fused rings (Castillo et al., 2009).

Chemical Reactions and Properties

These compounds engage in various chemical reactions, reflecting their rich chemistry. For instance, reactions involving palladium-catalyzed processes highlight the potential for creating diverse derivatives with different functional groups. The stereoselective formation of Z isomers during synthesis indicates potential for selective chemical modifications (Gabriele et al., 2006).

Physical Properties Analysis

The physical properties of benzofuro[1,3]oxazin derivatives, such as melting points, solubility, and crystal structure, can be deduced from their molecular structure. For example, the half-chair conformation of the oxazine ring and the planarity of the benzofuro ring are critical for the physical stability and solubility of these compounds (Wattanathana et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and the ability to undergo various chemical reactions, are closely linked to the molecular structure. The presence of methoxy and furan-2-ylmethyl groups in the compound indicates potential sites for chemical modification, which can influence the compound's reactivity and interaction with biological targets (Wang et al., 2012).

properties

IUPAC Name

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-8-(furan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO6/c1-27-16-6-5-15(21(11-16)28-2)10-22-23(26)18-7-8-20-19(24(18)31-22)13-25(14-30-20)12-17-4-3-9-29-17/h3-11H,12-14H2,1-2H3/b22-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCVBYLWINNBGL-YVNNLAQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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